5-氨基糖精

描述

Synthesis Analysis

The synthesis of aminosaccharides, including 5-Aminosaccharin, often involves complex chemical processes designed to introduce amino groups into saccharide structures. A notable approach described the chemical synthesis of trisaccharides that contain multiple amino groups, which are structurally related and show binding affinities to ribosomal RNA fragments, indicative of their potential in antibiotic development (Rao et al., 2006). Another synthesis method involves the polymerization of amino-deoxy-glucose derivatives to create new aminopolysaccharides (Kadokawa et al., 2000).

Molecular Structure Analysis

The molecular structure of aminosaccharides, including 5-Aminosaccharin, is characterized by the presence of nitrogen within the saccharide ring, altering its chemical behavior and reactivity. This modification impacts the molecule's interaction with other chemical entities and its overall stability (Paulsen & Todt, 1968).

Chemical Reactions and Properties

Chemical reactions involving 5-Aminosaccharin are diverse and include its role in forming glycosylamine structures, which are crucial for developing novel antibiotics and understanding the biochemical interactions within biological systems (Komada et al., 1980). Its reactivity also extends to interactions with copper(II) ions, showcasing its potential in bioactive material development.

Physical Properties Analysis

The physical properties of aminosaccharides are influenced by their molecular structure, particularly the presence of amino groups. These modifications can affect solubility, crystallinity, and thermal stability, which are crucial for their processing and application in various fields (Xiao & Grinstaff, 2017).

Chemical Properties Analysis

The chemical properties of 5-Aminosaccharin, like other aminosaccharides, include reactivity towards other chemical groups, stability under different conditions, and the ability to undergo specific chemical transformations. These properties are vital for synthesizing complex molecules and developing new materials with targeted biological activities (Wang et al., 2015).

科学研究应用

用于生物医学应用的多糖共轭物

多糖由于具有羟基、氨基和羧酸等官能团,非常适合偶联,在药物、基因和大分子的递送、组织工程和其他生物医学应用中具有应用。它们可用于增溶和控制疏水性部分的释放,并且现代的偶联物通常被设计为对温度、pH、光或特定靶标有反应(Basu et al., 2015)。

多糖-铂共轭物的抗肿瘤活性

连接铂化合物的5-氨基水杨酸修饰的枸杞多糖在构建抗癌金属药物递送系统中显示出前景。这些共轭物可以抑制特定的肺癌细胞并诱导DNA损伤和细胞周期停滞,表明它们在金属抗癌药物递送中的潜力(Wang et al., 2020)。

糖基化和蛋白质设计

糖-氨基酸连接在糖蛋白碳水化合物单元的生物合成中至关重要。这个过程涉及各种单糖和氨基酸,产生具有重要生物学功能的不同糖蛋白连接。所涉及的酶在细胞内作用位点各不相同,并且在存在糖-蛋白质转移缺陷的人类疾病中具有影响(Spiro, 2002)。

环状单糖及其衍生物

在特定抗生素中发现的环状单糖,如5-氨基-5-脱氧-D-葡萄糖,因其形成半缩醛结构的能力而著称。这些化合物表现出对化学合成很重要的反应性,并在药物中具有潜在的应用(Paulsen & Todt, 1968)。

α-选择性糖基吡喃糖基供体的设计

α-选择性糖基化策略的开发对于理解寡糖在生物学和医学中的作用至关重要。这涉及合成定义的寡糖及其衍生物,为生物学和免疫学研究做出贡献(Komarova et al., 2016)。

糖氨基酸(SAA)和糖拟态物

包括糖氨基酸(SAA)在内的单糖是合成复杂低聚物和天然产物的关键组成部分。SAA可以设计成类似于二肽,为线性和环状寡肽结构提供构象偏向。这在药物发现和基于模板的组合方法中具有影响(Risseeuw et al., 2008)。

氨基糖苷类抗生素模拟物

已经合成了含有氨基的结构相关的三糖,显示出开发针对核糖体RNA的新型抗生素的潜力。这证明了小糖结构变化在影响结合亲和力和药物开发中的作用(Rao et al., 2006)。

5-氨基戊酸的产量提高

利用遗传修饰微生物合成重要化学品的潜力在通过葡萄糖代谢工程棒状杆菌以生产5-氨基戊酸(5AVA)中得到证明。此过程利用关键酶,并提供了一种从可再生资源生产工业化学品的可持续方法(Shin et al., 2016)。

多糖的荧光分析

使用2-氨基苯甲酰胺(2-AB)标记多糖以进行荧光检测有助于追踪多糖的内在化和生物利用度。该方法有助于理解多糖在生物系统中的吸收机制(Yang et al., 2022)。

基于瓜尔胶的pH敏感药物递送

瓜尔胶与2-羟乙基甲基丙烯酸酯(PHEMA)的接枝共聚证明了pH敏感药物递送载体的开发,适用于胃肠道条件。这突出了改性多糖在靶向药物释放系统中的潜力(Mahto & Mishra, 2019)。

生物医学中的多糖基纳米材料

多糖由于其丰富性和官能团,可以改性用于各种生物医学应用。最近的策略已导致开发出用于药物递送、组织工程和其他应用的胶束、微凝胶、水凝胶和网格(Wen & Oh, 2014)。

壳聚糖纳米颗粒的生物相容性

壳聚糖(一种氨基多糖)已被改性为纳米颗粒,显示出显着的生物相容性、稳定性和无毒性。这在医疗和制药应用中至关重要,其中可生物降解和生物相容的材料必不可少(Thandapani et al., 2017)。

肽和蛋白质设计中的碳水化合物

使用碳水化合物(特别是单糖)重新设计肽结构产生了新型肽和蛋白质模拟物。这些杂合分子的特性源于碳水化合物的结构特征与肽官能团的结合(Jensen & Brask, 2005)。

氨基多糖的合成

通过氨基改性单糖的聚合合成新的氨基多糖突出了这些化合物在开发具有独特性质的新型材料中的潜力(Kadokawa et al., 2000)。

聚氨酯应用中的甲壳素和壳聚糖

甲壳素和壳聚糖作为氨基多糖,已成功用于增强聚氨酯的生物活性,特别是在生物医学应用中。这证明了天然多糖与合成材料相结合的多功能性(Usman et al., 2016)。

作用机制

Target of Action

5-Aminosaccharin, also known as 5-amino-1,1-dioxo-1,2-benzothiazol-3-one, primarily targets the Nicotinamide N-methyltransferase (NNMT) enzyme . NNMT is a key enzyme involved in various cellular processes and has been linked to obesity and type 2 diabetes .

Mode of Action

5-Aminosaccharin interacts with its target, the NNMT enzyme, by inhibiting its activity . This inhibition affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . By modulating the NNMT enzyme, 5-Aminosaccharin helps in maintaining efficient energy metabolism and preserving muscle mass .

Biochemical Pathways

5-Aminosaccharin plays a crucial role in regulating various metabolic pathways within cells . It modulates enzymatic activities involved in energy production, nutrient metabolism, and signaling cascades . The compound also affects the metabolism of essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Pharmacokinetics

It’s known that the compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Result of Action

The molecular and cellular effects of 5-Aminosaccharin’s action are primarily related to its impact on metabolic processes. By altering enzyme activity, 5-Aminosaccharin changes the rate of biochemical reactions, ultimately influencing the overall metabolic balance . This modulation of enzymatic functions is crucial for regulating energy production and utilization, which is essential for maintaining metabolic homeostasis .

Action Environment

The efficacy and stability of 5-Aminosaccharin can be influenced by various environmental factors. It’s important to note that the physiological environment, including the presence of other molecules and cellular conditions, can impact the effectiveness of 5-Aminosaccharin .

属性

IUPAC Name |

5-amino-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLASMNHDRLNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176600 | |

| Record name | 5-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22094-61-7 | |

| Record name | 5-Aminosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

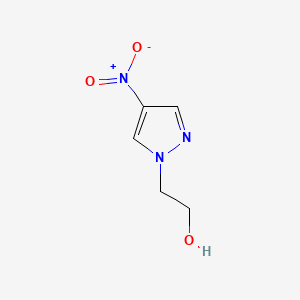

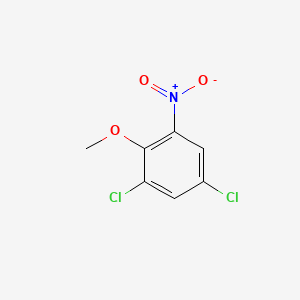

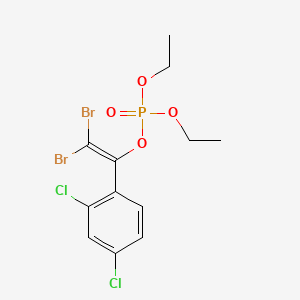

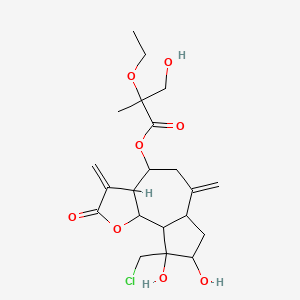

Feasible Synthetic Routes

Q & A

Q1: What is known about the taste of 5-Aminosaccharin and related derivatives?

A1: The research paper states that 5-Aminosaccharin, along with its derivatives like 5-nitrosaccharin, 5-acetamidosaccharin, 2-methyl-5-nitrosaccharin, and 2-ethyl-5-nitrosaccharin, lack the characteristic sweet taste of saccharin. Instead, these compounds were found to be either bitter or tasteless. [] This suggests that the modifications at the 5-position of the saccharin molecule significantly alter its interaction with taste receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)